molecular formula C14H20N2O B1612313 N-(4-Aminophenyl)-N-cyclohexylacetamide CAS No. 83386-36-1

N-(4-Aminophenyl)-N-cyclohexylacetamide

Cat. No.: B1612313
CAS No.: 83386-36-1
M. Wt: 232.32 g/mol
InChI Key: FHINQFXPJSRXCK-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-cyclohexylacetamide (alternatively named 2-(4-Aminophenyl)-N-cyclohexylacetamide in some literature) is a secondary acetamide derivative characterized by a para-aminophenyl group and a cyclohexyl moiety attached to the acetamide nitrogen.

The compound has garnered attention in medicinal chemistry for its reported anti-inflammatory and analgesic properties, attributed to the synergistic effects of its aromatic amine and cyclohexyl substituents. While its exact mechanism of action remains under investigation, its structural similarity to known therapeutic agents suggests interactions with pain modulation and inflammation pathways, such as cyclooxygenase (COX) inhibition or opioid receptor binding .

Properties

CAS No.

83386-36-1

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(4-aminophenyl)-N-cyclohexylacetamide

InChI

InChI=1S/C14H20N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h7-10,13H,2-6,15H2,1H3

InChI Key

FHINQFXPJSRXCK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1CCCCC1)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)N(C1CCCCC1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The pharmacological and chemical profiles of N-(4-Aminophenyl)-N-cyclohexylacetamide are best understood through comparison with analogs sharing core acetamide or aromatic amine functionalities. Below is a detailed analysis of key similarities and distinctions:

Structural and Functional Group Comparisons

Pharmacokinetic and Pharmacodynamic Distinctions

  • Receptor Binding: Unlike N-Cyclohexylacetamide, the para-aminophenyl group enables hydrogen bonding with enzymatic active sites (e.g., COX-2), akin to classical NSAIDs .
  • Metabolic Stability: Compounds with hydrazinyl (e.g., N-(4-Hydrazinylphenyl)acetamide) or chlorophenoxy groups exhibit higher reactivity but may face oxidative degradation, whereas the cyclohexyl group in the target compound offers steric protection against metabolism .

Critical Evaluation of Unique Advantages

This compound stands out due to its balanced hydrophobicity and hydrogen-bonding capacity, which are less pronounced in simpler analogs like 4-Aminoacetanilide. In contrast, bulkier derivatives (e.g., N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide) may suffer from reduced solubility, limiting in vivo applications .

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